

solubility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1529497

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An In-Depth Technical Guide to the Solubility of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde**

Abstract

Understanding the solubility of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** is paramount for its effective application in synthetic chemistry, drug discovery, and materials science. This guide provides a comprehensive analysis of the molecular properties that govern its solubility, outlines authoritative experimental protocols for its quantitative determination, and discusses the practical implications for laboratory use. By integrating theoretical principles with actionable methodologies, this document serves as an essential resource for scientists working with this versatile aromatic aldehyde.

Introduction: The Significance of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a hydroxyl group, a bromine atom, and a fluorine atom on the benzaldehyde scaffold—imparts a distinct electronic and steric profile. These features make it a valuable building block for creating complex molecules with potential biological activity.

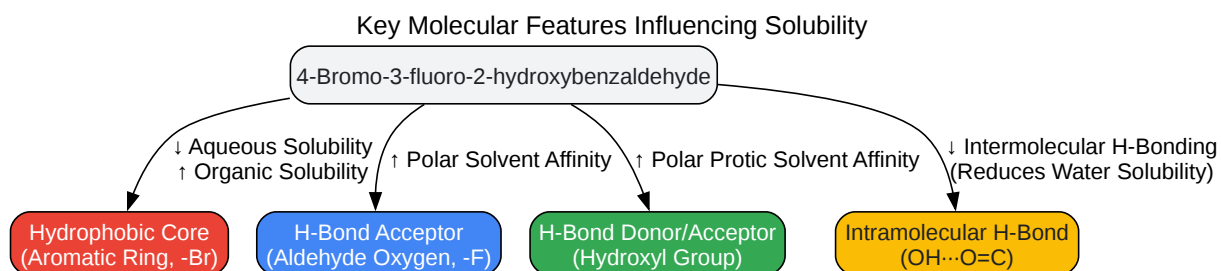
The solubility of this compound is a critical, yet often overlooked, physicochemical parameter. It directly influences reaction kinetics, purification strategies (such as crystallization), formulation development for biological screening, and ultimately, the bioavailability of its derivatives. A thorough understanding of its behavior in various solvent systems is therefore not merely academic but a prerequisite for efficient and successful research and development.

Molecular Profile and Physicochemical Drivers of Solubility

The solubility of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** is dictated by a delicate interplay of its structural features. No specific experimental solubility data for this compound is publicly available, thus we must infer its likely behavior from its constituent parts and related molecules.

- **Aromatic Ring:** The benzene core is inherently nonpolar (hydrophobic), which tends to favor solubility in organic solvents over water.
- **Aldehyde Group (-CHO):** The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor. This contributes moderately to solubility in polar solvents.^[1]
- **Hydroxyl Group (-OH):** As a phenolic hydroxyl group, it is a potent hydrogen bond donor and acceptor. This significantly enhances the potential for interaction with polar, protic solvents like water and alcohols. However, its acidity (pKa) will dictate its charge state and thus solubility in aqueous solutions of varying pH. The pKa of the parent 2-hydroxybenzaldehyde is approximately 8.28, suggesting our compound will be predominantly in its neutral, less water-soluble form at physiological pH.^{[2][3]}
- **Halogens (-Br, -F):** The fluorine and bromine atoms increase the molecule's molecular weight and surface area. While fluorine can participate in weak hydrogen bonding, the overall effect of these large, hydrophobic halogens is a decrease in aqueous solubility and an increase in lipophilicity (fat-solubility).
- **Intramolecular Hydrogen Bonding:** A critical feature of 2-hydroxybenzaldehydes is the potential for strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen. This internal interaction "masks" the polar groups, reducing their ability to form intermolecular hydrogen bonds with solvent molecules like water.^{[4][5]}

This effect typically leads to lower aqueous solubility compared to its meta- or para-isomers, where such internal bonding is impossible.[4]



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Caption: Factors governing the solubility of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde**.

Predicted Physicochemical Properties:

While experimental data for the target molecule is sparse, data for similar structures provides a reasonable estimation.

Property	Predicted Value/Range	Influence on Solubility	Source
Molecular Weight	219.01 g/mol	Higher mass generally decreases solubility.	[6]
LogP (Octanol-Water)	~2.5 - 3.5	Indicates low aqueous solubility and preference for nonpolar environments.	Estimated
pKa (Phenolic OH)	~7.5 - 8.5	Determines ionization state in response to pH; solubility increases at pH > pKa.	[2]
Melting Point	Solid at room temp.	Energy is required to break the crystal lattice before dissolution can occur.	[7]

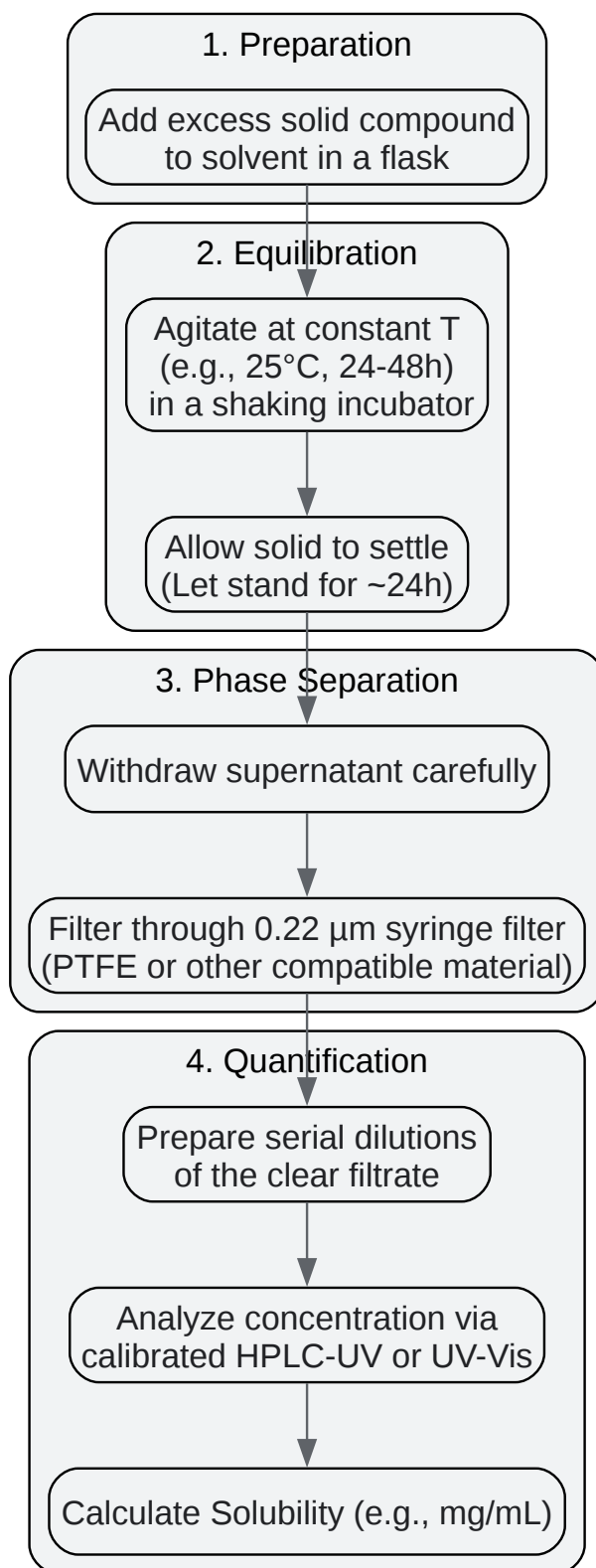
Experimental Determination of Solubility: A Validated Protocol

To obtain reliable, quantitative solubility data, a standardized experimental approach is essential. The Shake-Flask Method, as outlined in OECD Guideline 105, is the gold-standard for determining the aqueous solubility of chemical substances and is highly recommended.[8]
[9]

Principle of the Method

A surplus of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is measured using a suitable analytical technique.

Experimental Workflow Diagram



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Caption: Standard workflow for the OECD 105 Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol

- Preparation:
 - Accurately weigh an amount of **4-Bromo-3-fluoro-2-hydroxybenzaldehyde** that is visibly in excess of its estimated solubility into a series of glass vials or flasks.
 - Add a precise volume of the desired solvent (e.g., ultrapure water, ethanol, DMSO, acetone) to each flask.
- Equilibration:
 - Seal the flasks securely to prevent solvent evaporation.
 - Place the flasks in a temperature-controlled shaker bath (e.g., 25.0 ± 0.5 °C).
 - Agitate the samples for a preliminary period of 24 hours. To ensure equilibrium has been reached, continue agitation and sample at subsequent time points (e.g., 48 hours, 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.
- Phase Separation:
 - Remove the flasks from the shaker and allow them to stand at the same constant temperature for at least 24 hours to allow undissolved solids to settle.
 - Carefully withdraw a sample from the clear supernatant using a glass syringe.
 - Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any microscopic particulate matter. This step is critical to avoid overestimation of solubility.
- Quantification:
 - Prepare a standard calibration curve of the compound in the chosen solvent using a validated analytical method, such as High-Performance Liquid Chromatography with UV

detection (HPLC-UV) or UV-Vis Spectroscopy. The aromatic nature of the compound makes it highly suitable for UV-based detection.

- Accurately dilute the filtered sample to fall within the linear range of the calibration curve.
- Analyze the diluted sample and determine its concentration.
- Calculate the original solubility value by multiplying the measured concentration by the dilution factor. Report results in units such as mg/mL or $\mu\text{g}/\mu\text{L}$.

Solubility Profile and Practical Recommendations

While specific quantitative data is not published, a qualitative solubility profile can be predicted based on chemical principles.

Predicted Solubility Ranking (Qualitative):

- **High Solubility:** Polar aprotic solvents like Acetone, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). These solvents can disrupt the intramolecular hydrogen bond and effectively solvate the molecule.
- **Moderate Solubility:** Polar protic solvents like Ethanol and Methanol. They can compete for hydrogen bonding but may be less effective at solvating the hydrophobic portions of the molecule than polar aprotic solvents.
- **Low to Insoluble:** Nonpolar solvents like Toluene, Hexanes, and Diethyl Ether. The polarity of the aldehyde and hydroxyl groups prevents significant dissolution in these hydrophobic media.
- **Very Low Solubility:** Water. The combined effects of the hydrophobic aromatic ring, the heavy bromine atom, and the strong intramolecular hydrogen bond are expected to severely limit its aqueous solubility.^{[4][10]}

Practical Laboratory Guidance:

- **Stock Solutions:** For biological assays, preparing a high-concentration stock solution in 100% DMSO is the standard approach. Subsequent dilutions into aqueous buffers should be

done carefully, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

- **pH Adjustment:** To increase aqueous solubility, the pH of the solution can be raised above the compound's pKa (estimated ~7.5-8.5). In a basic environment, the phenolic hydroxyl group will be deprotonated to form a phenolate anion, which is significantly more water-soluble.
- **Heating:** Gently warming the solvent can increase both the rate of dissolution and the solubility limit.^[4] However, be cautious of potential compound degradation at elevated temperatures. Always check for stability.

Safety and Handling

4-Bromo-3-fluoro-2-hydroxybenzaldehyde should be handled with appropriate care in a well-ventilated area or chemical fume hood.

- **Hazards:** The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.^{[7][11]}
- **Personal Protective Equipment (PPE):** Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.^{[12][13]}
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. Storage at 4°C under an inert atmosphere like nitrogen is recommended for long-term stability.^[7]

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- To cite this document: BenchChem. [solubility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1529497#solubility-of-4-bromo-3-fluoro-2-hydroxybenzaldehyde]

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